N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound that features a unique structure combining furan rings, a cyclopropane moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of furan-2-carboxylic acid with suitable reagents to form the furan rings. The cyclopropane moiety can be introduced through cyclopropanation reactions, and the sulfonamide group is typically added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure selectivity and yield .
Major Products
Major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and substituted sulfonamides. These products can have varied applications depending on their functional groups and structural properties .
Scientific Research Applications
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of furan rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes. The cyclopropane moiety may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide is unique due to its combination of furan rings, a cyclopropane moiety, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-10(8-14-20(16,17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,14-15H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKHYVGOICJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.